Cas no 1365-19-1 (LINALOOL OXIDE)
LINALOOL OXIDE Chemical and Physical Properties
Names and Identifiers
-
- LINALOOL OXIDE
- Epoxydihydrolinalool
- 2-Methyl-2-Vinyl-5-(a-hydroxy-isopropyl)-tetrahydrofunan
- 6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol
- 5β-Ethenyltetrahydro-α,α,5-trimethylfuran-2α-methanol
- 5β-Ethenyltetrahydro-α,α,5-trimethyl-2α-furanmethanol
- (2R,5R)-α,α,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol
- (2S)-α,α,5-Trimethyl-5β-ethenyltetrahydrofuran-2α-methanol
- (2S,5S)-α,α,5-Trimethyl-5β-vinyltetrahydrofuran-2α-methanol
- 1-[[(2R,5R)-5-Methyl-5-vinyltetrahydrofuran]-2-yl]-1-methylethanol
- 4UJJ55KMCS
- Linalool, epoxydihydro-
- AKOS025295522
- DTXSID00859631
- AS-56588
- Linalool oxide (5-ring)
- FT-0627861
- SCHEMBL891431
- 1365-19-1
- FEMA No. 3746
- .alpha.-Methyl-.alpha.-[4-methyl-3-pentenyl]oxiranemethanol
- NS00012788
- EINECS 215-723-9
- 3,7-DIMETHYL-1,2-EPOXY-3-HYDROXY-6-OCTENE
- 6-Methyl-2-(2-oxiranyl)-5-hepten-2-ol #
- Linalool, oxide
- UNII-4UJJ55KMCS
- BXOURKNXQXLKRK-UHFFFAOYSA-N
- Epoxydihydrolinalool, 96%, mixture of isomers
-
- MDL: MFCD00053543
- Inchi: 1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3
- InChI Key: BXOURKNXQXLKRK-UHFFFAOYSA-N
- SMILES: O1CC1C(C)(CC/C=C(\C)/C)O
Computed Properties
- Exact Mass: 170.13074
- Monoisotopic Mass: 170.13068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8
- XLogP3: 1.8
Experimental Properties
- Color/Form: Colorless transparent liquid
- Density: 0.935-0.950
- Boiling Point: 188 ºC
- Flash Point: 63 ºC
- Refractive Index: 1.440-1.460
- PSA: 32.76
- LogP: 1.88100
LINALOOL OXIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L922902-10g |
Linalool oxide |
1365-19-1 | 96% | 10g |
¥179.10 | 2022-01-12 | |
| BAI LING WEI Technology Co., Ltd. | 1210433-10G |
Epoxydihydrolinalool, 96%, mixture of isomers |
1365-19-1 | 96% | 10G |
¥ 199 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 1210433-50G |
Epoxydihydrolinalool, 96%, mixture of isomers |
1365-19-1 | 96% | 50G |
¥ 657 | 2022-04-25 | |
| Aaron | AR0012MX-10g |
Linalool oxide |
1365-19-1 | 96% | 10g |
$42.00 | 2025-02-10 | |
| eNovation Chemicals LLC | D762602-10g |
Linalool oxide |
1365-19-1 | 96% | 10g |
$95 | 2025-02-25 | |
| eNovation Chemicals LLC | D762602-50g |
Linalool oxide |
1365-19-1 | 96% | 50g |
$215 | 2023-05-18 | |
| BAI LING WEI Technology Co., Ltd. | A011210433-10g |
LINALOOL OXIDE |
1365-19-1 | 96% | 10g |
¥199 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | A011210433-50g |
LINALOOL OXIDE |
1365-19-1 | 96% | 50g |
¥657 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | K82AS-56588-10g |
Linalool oxide |
1365-19-1 | 10g |
¥2625 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | R67728606-10mg-10mg |
LINALOOL OXIDE |
1365-19-1 | 10mg |
¥350 | 2023-11-24 |
LINALOOL OXIDE Suppliers
LINALOOL OXIDE Related Literature
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Igor Jerkovi?,Piotr Marek Ku? RSC Adv. 2014 4 31710
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Chaojun He,Xiangmeng Guo,Yumin Yang,Yanfu Xie,Fengyang Ju,Wenbo Guo Anal. Methods 2016 8 4727
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Danilo Correddu,Sabrina Helmy Aly,Giovanna Di Nardo,Gianluca Catucci,Cristina Prandi,Marco Blangetti,Chiara Bellomo,Elisabetta Bonometti,Guido Viscardi,Gianfranco Gilardi RSC Adv. 2022 12 33964
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Katie Moore,Luke Howard,Cindi Brownmiller,Inah Gu,Sun-Ok Lee,Andy Mauromoustakos Food Funct. 2019 10 7091
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Castelo B. Vilanculo,Márcio J. Da Silva,Milena Galdino Teixeira,Jesus Avendano Villarreal RSC Adv. 2020 10 7691
Additional information on LINALOOL OXIDE
Chemical Profile of LINALOOL OXIDE (CAS No: 1365-19-1)
LINALOOL OXIDE, with the chemical formula CAS No: 1365-19-1, is a naturally occurring terpene oxide that has garnered significant attention in the field of pharmaceuticals, cosmetics, and agrochemicals due to its versatile biological activities and unique chemical properties. This compound is derived from the oxidation of linalool, a widely prevalent monoterpene alcohol found in various essential oils, particularly those of citrus fruits, lavender, and mint. The structural transformation from linalool to its oxide form introduces reactive sites that enhance its reactivity and functional utility.
The synthesis of LINALOOL OXIDE (CAS No: 1365-19-1) typically involves the oxidation of linalool using mild oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction proceeds via epoxidation, resulting in the formation of a cyclic ether structure. This process is highly favored in industrial applications due to its high yield and selectivity, making it economically viable for large-scale production. The resulting LINALOOL OXIDE exhibits a distinct molecular geometry that influences its interaction with biological targets, contributing to its observed pharmacological effects.
Recent advancements in computational chemistry have shed light on the mechanistic pathways involving LINALOOL OXIDE (CAS No: 1365-19-1). Molecular dynamics simulations and quantum mechanical calculations have revealed that the epoxide ring can undergo nucleophilic opening, leading to the formation of various derivatives that exhibit different biological activities. These studies highlight the compound's potential as a scaffold for drug design, particularly in developing novel therapeutics for inflammatory and infectious diseases.
In the pharmaceutical domain, LINALOOL OXIDE (CAS No: 1365-19-1) has been investigated for its anti-inflammatory and analgesic properties. Preclinical studies have demonstrated that this compound can modulate cytokine production and inhibit key enzymes involved in inflammatory pathways, such as COX-2 and LOX. Furthermore, its ability to interact with membrane receptors has been explored, suggesting potential applications in managing neurodegenerative disorders. The compound's low toxicity profile further enhances its therapeutic promise.
The cosmetic industry has also recognized the value of LINALOOL OXIDE (CAS No: 1365-19-1) due to its skin-soothing and antioxidant properties. When incorporated into topical formulations, it has been shown to reduce erythema and irritation, making it an ideal candidate for anti-aging and photoprotective products. Additionally, its antimicrobial activity has been leveraged in natural skincare formulations to combat acne-causing pathogens.
Emerging research indicates that LINALOOL OXIDE (CAS No: 1365-19-1) may play a role in sustainable agriculture as a biopesticide. Its natural origin and biodegradability make it an environmentally friendly alternative to synthetic pesticides. Field trials have shown promising results in controlling fungal infections in crops without harming beneficial microorganisms. This aligns with global trends toward green chemistry and sustainable farming practices.
The analytical characterization of LINALOOL OXIDE (CAS No: 1365-19-1) is critical for ensuring product quality and consistency. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm purity and identify impurities. These analytical methods are essential for regulatory compliance and ensuring that the final product meets stringent industry standards.
Future directions in the study of LINALOOL OXIDE (CAS No: 1365-19-1) include exploring its potential in combination therapies with other bioactive compounds. Preliminary data suggest that synergistic effects may enhance therapeutic outcomes, particularly in chronic diseases where multi-target intervention is required. Furthermore, advancements in biocatalysis may enable more sustainable production methods, reducing reliance on harsh chemical oxidants.
In conclusion, LINALOOL OXIDE (CAS No: 1365-19-1) represents a fascinating compound with broad applications across multiple industries. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in drug discovery, cosmetic formulations, and sustainable agriculture. As research continues to uncover new insights into its mechanisms of action, the potential uses for this versatile terpene oxide are likely to expand further.
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